molecular formula C16H16Cl2N2OS B14704074 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine CAS No. 20570-07-4

1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine

Cat. No.: B14704074
CAS No.: 20570-07-4
M. Wt: 355.3 g/mol
InChI Key: CQMGHQNVBZBCLA-UHFFFAOYSA-N
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Description

1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is a complex organic compound characterized by the presence of two chloro-phenylethyl groups and a sulfinylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine typically involves the reaction of 2-chloro-2-phenylethylamine with sulfinylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile at room temperature . The process requires careful monitoring to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfinylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(2-chloro-2-phenylethyl)-2-sulfonylhydrazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1,1-Bis(2-chloro-2-phenylethyl)-2-thiohydrazine: Contains a thiohydrazine moiety instead of a sulfinylhydrazine moiety.

Uniqueness

1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is unique due to its specific combination of chloro-phenylethyl groups and the sulfinylhydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

20570-07-4

Molecular Formula

C16H16Cl2N2OS

Molecular Weight

355.3 g/mol

IUPAC Name

2-chloro-N-(2-chloro-2-phenylethyl)-2-phenyl-N-(sulfinylamino)ethanamine

InChI

InChI=1S/C16H16Cl2N2OS/c17-15(13-7-3-1-4-8-13)11-20(19-22-21)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

CQMGHQNVBZBCLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN(CC(C2=CC=CC=C2)Cl)N=S=O)Cl

Origin of Product

United States

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